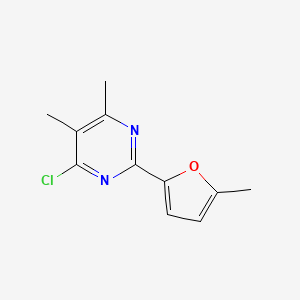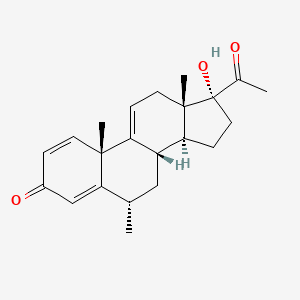
4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, two methyl groups at the 5th and 6th positions, and a 5-methylfuran-2-yl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde and 4-chloro-5,6-dimethylpyrimidine.
Condensation Reaction: The 5-methylfuran-2-carbaldehyde undergoes a condensation reaction with 4-chloro-5,6-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups at the 5th and 6th positions can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The furan ring can undergo reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution Reactions: Products include 4-amino-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine, 4-thio-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine, etc.
Oxidation Reactions: Products include this compound-5-ol, this compound-6-one, etc.
Reduction Reactions: Products include 4-chloro-5,6-dimethyl-2-(5-methyltetrahydrofuran-2-yl)pyrimidine, etc.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine is used as a building block in the synthesis of various heterocyclic compounds
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine involves its interaction with specific molecular targets. The chloro group and the furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
Comparison: 4-Chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities. The furan ring enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2O/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3 |
Clé InChI |
ZWWTYYYGRUMGCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC(=C(C(=N2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}pentanoic acid](/img/structure/B13449555.png)


![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)




![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)




